molecular formula C20H19P B14538555 Benzyl(3-methylphenyl)phenylphosphane CAS No. 62350-76-9

Benzyl(3-methylphenyl)phenylphosphane

Cat. No.: B14538555
CAS No.: 62350-76-9
M. Wt: 290.3 g/mol
InChI Key: VMOLLGDQLVSNJC-UHFFFAOYSA-N
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Description

Benzyl(3-methylphenyl)phenylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three aryl groups: a benzyl group, a 3-methylphenyl group, and a phenyl group. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines like Benzyl(3-methylphenyl)phenylphosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of benzylmagnesium chloride with 3-methylphenylchlorophosphine and phenylchlorophosphine can yield this compound .

Industrial Production Methods: Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired phosphine compounds .

Chemical Reactions Analysis

Types of Reactions: Benzyl(3-methylphenyl)phenylphosphane can undergo various chemical reactions, including:

    Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.

    Substitution: The aryl groups can participate in electrophilic aromatic substitution reactions.

    Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

    Coordination: Transition metal salts such as palladium chloride and platinum chloride are commonly used in coordination reactions.

Major Products Formed:

Scientific Research Applications

Benzyl(3-methylphenyl)phenylphosphane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(3-methylphenyl)phenylphosphane primarily involves its role as a ligand. The phosphorus atom can donate electron density to transition metals, stabilizing metal complexes and facilitating catalytic cycles. The aryl groups can also participate in π-backbonding, enhancing the stability and reactivity of the metal-ligand complex .

Comparison with Similar Compounds

    Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.

    Tris(3-methylphenyl)phosphine: Similar to Benzyl(3-methylphenyl)phenylphosphane but with three 3-methylphenyl groups.

    Benzylphenylphosphine: Contains a benzyl group and a phenyl group bonded to phosphorus.

Uniqueness: this compound is unique due to the presence of both a benzyl group and a 3-methylphenyl group, which can influence its steric and electronic properties. This unique combination can enhance its performance as a ligand in specific catalytic applications .

Properties

CAS No.

62350-76-9

Molecular Formula

C20H19P

Molecular Weight

290.3 g/mol

IUPAC Name

benzyl-(3-methylphenyl)-phenylphosphane

InChI

InChI=1S/C20H19P/c1-17-9-8-14-20(15-17)21(19-12-6-3-7-13-19)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3

InChI Key

VMOLLGDQLVSNJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)P(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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